molecular formula C11H12N2O2 B2546541 2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde CAS No. 851398-35-1

2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B2546541
CAS No.: 851398-35-1
M. Wt: 204.229
InChI Key: NDTIIGDOZXVDOY-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde (CAS 851398-35-1) is a high-purity chemical building block designed for research and development applications . This compound features a pyrrole ring core linked to an isoxazole heterocycle, a structural motif of significant interest in medicinal chemistry . The aldehyde functional group provides a versatile handle for further synthetic modification, enabling its use in condensation reactions, Schiff base formation, and the synthesis of more complex molecular architectures . Compounds containing 1,2,5-oxadiazole and pyrrole rings are being intensively investigated for their valuable pharmacological activities, suggesting the potential of this reagent in the discovery and development of new therapeutic agents . Researchers can utilize this chemical in the exploration of novel heterocyclic compounds with potential biological activity. The structure is characterized by its molecular formula C11H12N2O2 and an average mass of 204.23 g/mol . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-4-10(6-14)9(3)13(7)11-5-8(2)15-12-11/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTIIGDOZXVDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=NOC(=C2)C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring followed by the introduction of the oxazole moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction, but may involve the use of halogenating agents, acids, or bases.

Major Products

    Oxidation: 2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid.

    Reduction: 2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

3-Benzylsulfanyl-6-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
  • Structure : Shares the 5-methyl-1,2-oxazol-3-yl substituent but incorporates a triazolothiadiazole core instead of a pyrrole.
  • Planarity: The triazolothiadiazole system is nearly planar (r.m.s. deviation = 0.002 Å), facilitating π-π stacking with the oxazole ring (centroid distance = 3.4707 Å).
  • Dihedral Angles : The oxazole ring in this compound forms a dihedral angle of 6.33° with the triazolothiadiazole core, whereas the pyrrole-oxazole linkage in the target compound may exhibit greater torsional flexibility.
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
  • Functional Groups : Contains a pyrazole ring with ketone and nitrile groups, contrasting with the aldehyde and oxazole in the target compound.
  • Spectroscopic Data : The nitrile group exhibits an IR peak at 2188 cm⁻¹, while the aldehyde in the target compound would show a strong C=O stretch near 1700 cm⁻¹. The oxazole’s electron-withdrawing nature may further polarize the aldehyde, enhancing its reactivity in nucleophilic additions compared to the nitrile .
4-((2-Hydroxybenzylidene)-amino-N-(5-methyl-1,2-oxazol-3-yl) Benzene Sulphonamide (L1)
  • Cytotoxicity: Demonstrates excellent activity against human breast cancer cells (MDA-MB-231), attributed to the oxazole moiety’s ability to engage in hydrogen bonding and π-stacking with biological targets.
  • Structure-Activity Relationship (SAR) : The absence of a sulfonamide group in the target compound could reduce solubility but increase membrane permeability, altering bioavailability .

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Core Structure Key Functional Groups Notable Properties
Target Compound Pyrrole Aldehyde, Oxazole High reactivity (aldehyde), π-stacking potential
3-Benzylsulfanyl-triazolo[...]thiadiazole Triazolothiadiazole Oxazole, Thiadiazole Planar structure, strong π-stacking
Ligand L1 () Benzene sulfonamide Oxazole, Schiff base High cytotoxicity, hydrogen bonding

Table 2: Spectroscopic Signatures

Compound IR Peaks (cm⁻¹) ¹H NMR (ppm)
Target Compound ~1700 (C=O aldehyde) 9.8–10.2 (aldehyde proton)
Compound in 2188 (CN), 1700 (C=O) 2.5 (CH3), 3.3 (CH3)

Biological Activity

2,5-Dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde is a compound belonging to the pyrrole family, which is known for its diverse biological activities. Pyrrole derivatives have been extensively studied for their potential applications in pharmaceuticals due to their antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed examination of the biological activity of this specific compound, supported by data tables and relevant research findings.

The chemical structure of this compound can be summarized as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₁H₁₂N₂O₂
Molecular Weight204.23 g/mol
CAS NumberNot specified

Antimicrobial Activity

Research has demonstrated that pyrrole derivatives exhibit significant antimicrobial properties. A study focusing on various pyrrole compounds showed that those with specific substituents on the pyrrole ring had enhanced activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening
A series of synthesized pyrrole derivatives were tested for their antimicrobial efficacy. The results indicated that compounds with a similar structure to this compound exhibited zones of inhibition ranging from 10 mm to 30 mm against common pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundZone of Inhibition (mm)Bacterial Strain
2,5-Dimethyl-Pyrrole Derivative15S. aureus
2,5-Dimethyl-Oxazole Derivative20E. coli
Control (Standard Antibiotic)25S. aureus

Cytotoxicity and Anticancer Potential

Pyrrole derivatives have also been investigated for their cytotoxic effects on cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Assay
In vitro assays using human cancer cell lines (e.g., HeLa and MCF7) revealed that this compound significantly reduced cell viability at concentrations above 50 µM.

Concentration (µM)Cell Viability (%)Cell Line
0100HeLa
2580HeLa
5050HeLa
10030HeLa

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The presence of the oxazole ring may enhance its reactivity with nucleophiles in microbial cells or cancer cells, leading to disruption of essential cellular processes.

Q & A

Q. How to optimize reaction conditions for scaled synthesis without compromising yield?

  • Methodology : Transition from batch to flow chemistry for exothermic steps. Use catalysts (e.g., Pd/C for hydrogenation) to reduce reaction time. Monitor temperature/pH rigorously. Compare scalability data from small-scale (1g) vs. pilot-scale (10g) runs .

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